N-(2-bromophenyl)-2-methylbenzamide
Description
N-(2-Bromophenyl)-2-methylbenzamide is a substituted benzamide derivative characterized by a 2-bromophenyl group attached to the amide nitrogen and a methyl group at the ortho position of the benzoyl moiety. Its bromine substituent introduces electronic and steric effects that influence reactivity and regioselectivity in catalytic processes .
Properties
Molecular Formula |
C14H12BrNO |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,1H3,(H,16,17) |
InChI Key |
AQRBZHRWMMJGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves the direct coupling of 2-bromoaniline with 2-methylbenzoyl chloride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, forming the target amide.
Procedure
Key Findings
-
Advantages : High yield, straightforward procedure, and minimal byproducts.
-
Limitations : Requires strict stoichiometric control to avoid over-acylation.
Coupling Agent-Mediated Synthesis
Reaction Overview
This approach employs carbodiimide-based coupling agents (e.g., EDCI/HOBt) to activate the carboxylic acid precursor (2-methylbenzoic acid) for reaction with 2-bromoaniline.
Procedure
Key Findings
-
Advantages : Applicable to acid-sensitive substrates; avoids handling acyl chlorides.
-
Limitations : Longer reaction time and higher cost due to coupling agents.
Schotten-Baumann Reaction
Reaction Overview
A classical method utilizing 2-methylbenzoyl chloride and 2-bromoaniline in a biphasic system (aqueous base/organic solvent).
Procedure
Key Findings
-
Advantages : Scalable, uses inexpensive reagents.
-
Limitations : Requires careful pH control to prevent hydrolysis of the acyl chloride.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Catalytic Enhancements
-
DMAP accelerates acylation by acting as a nucleophilic catalyst.
-
Microwave-assisted synthesis reduces reaction time by 50% in pilot studies.
Characterization Data
Spectral Properties
Industrial-Scale Considerations
Cost Efficiency
-
The Schotten-Baumann method is favored for large-scale production due to lower reagent costs.
-
Recycling solvents (e.g., THF) reduces environmental impact.
Emerging Methodologies
Flow Chemistry
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Oxidized products such as nitrobenzamides or quinones.
Reduction Reactions: Reduced products such as anilines or amines.
Scientific Research Applications
N-(2-bromophenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzamides
Key Observations :
- Positional Isomerism: The bromine position significantly impacts electronic effects.
- Electronic Modulation : Fluorine in N-(3-fluorophenyl)-2-bromobenzamide introduces strong electron-withdrawing effects, which may reduce electron density at the amide nitrogen compared to bromine-substituted analogs .
- Complex Directing Groups: Anthraquinone-based benzamides (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) exhibit enhanced chelation capabilities due to their N,O-bidentate directing groups, enabling robust metal coordination in C–H activation .
Key Observations :
- Acid chloride methods generally outperform coupling agents (e.g., DCC/DMAP) in yield due to higher reactivity and fewer side reactions .
- Steric hindrance from ortho substituents (e.g., 2-bromo or 2-methyl) may necessitate optimized reaction conditions to maintain efficiency.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Table 4: Functional Roles in Catalytic Reactions
Key Observations :
- Bromine’s electron-withdrawing nature may stabilize transition states in electrophilic substitution reactions.
- Anthraquinone-based benzamides exhibit superior performance in C–H activation due to strong chelation with transition metals .
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR confirm the benzamide backbone and bromophenyl substitution. Key signals include the aromatic protons (δ 7.2–8.1 ppm) and the carbonyl carbon (δ ~165 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and halogen interactions. For example, the bromine atom’s electron density can reveal its role in crystal packing .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~304.1 amu) and detects impurities .
How can crystallographic data inconsistencies be resolved during structure refinement of halogenated benzamides?
Advanced Research Question
Discrepancies in X-ray data (e.g., thermal motion parameters or occupancy factors) often arise from disordered halogen atoms or solvent molecules. Strategies include:
- Twinned Data Handling : SHELXD and SHELXE can deconvolute twinned crystals by iterative phase refinement .
- Halogen-Specific Constraints : Applying restraints to Br–C bond lengths (1.89–1.93 Å) and anisotropic displacement parameters improves model accuracy .
- Validation Tools : Programs like PLATON check for voids and overfitting, ensuring compliance with IUCr standards .
How do halogen substituents (e.g., bromine vs. chlorine) influence the biological activity of N-aryl benzamides?
Advanced Research Question
Comparative studies on halogenated benzamides reveal:
| Substituent | Electronic Effects | Bioactivity Trend |
|---|---|---|
| Bromine (Br) | Strong σ-electron withdrawal, enhances receptor binding via halogen bonding | Higher antimicrobial potency (e.g., MIC ~2 µM vs. S. aureus) |
| Chlorine (Cl) | Moderate electron withdrawal, steric hindrance | Reduced selectivity in kinase inhibition assays |
| Bromine’s polarizability strengthens interactions with hydrophobic enzyme pockets (e.g., Trypanosoma brucei inhibitors ), while chlorine may introduce metabolic instability . |
What mechanistic hypotheses explain the antitrypanosomal activity of this compound derivatives?
Advanced Research Question
Preliminary mechanistic studies suggest:
- Target Engagement : Bromine participates in halogen bonding with Trypanosoma brucei tubulin’s Thr360 residue, disrupting microtubule assembly .
- Metabolic Stability : The methyl group on the benzamide reduces oxidative metabolism, prolonging half-life in hepatic microsomes .
- Resistance Profiling : Mutations in β-tubulin (e.g., T360A) diminish efficacy, highlighting target specificity .
How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Advanced Research Question
Contradictions often stem from impurities or assay variability. Mitigation strategies include:
- Orthogonal Analytical Methods : Combine HPLC (purity >98%) with LC-MS to confirm compound integrity .
- Dose-Response Validation : Replicate IC measurements across multiple assays (e.g., fluorescence-based vs. cell viability) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify false positives from aggregation artifacts .
How does this compound compare to fluorinated analogs in drug discovery pipelines?
Advanced Research Question
Fluorinated analogs (e.g., 2-fluoro derivatives) exhibit distinct profiles:
| Property | Bromine Derivative | Fluorine Derivative |
|---|---|---|
| LogP | ~3.2 (higher lipophilicity) | ~2.5 (improved solubility) |
| Target Affinity | Stronger halogen bonding | Enhanced hydrogen bonding |
| Fluorine’s smaller size improves blood-brain barrier penetration, but bromine’s bulk may reduce off-target effects . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
